tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20F3NO3 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetaldehyde and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a difluoromethyl or monofluoromethyl derivative.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Medicine
In medicine, tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets in the body makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can lead to changes in cellular pathways and physiological responses, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl ®-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate stands out due to its specific stereochemistry and the presence of both trifluoromethyl and hydroxyethyl groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARLHGMSRKJSSA-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.